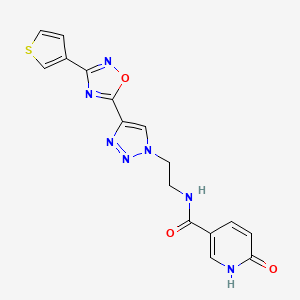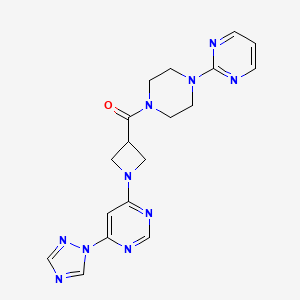
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring. Compounds containing these functional groups are often found in pharmaceuticals and have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups allows for a variety of chemical reactions .Applications De Recherche Scientifique
Anticancer Activity
The compound’s potential as an anticancer agent has garnered significant attention. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the mentioned structure, and evaluated their cytotoxic activities . Specifically, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic effects against the Hela cell line. Moreover, these derivatives exhibited selectivity, sparing normal cells while targeting cancerous ones. Molecular docking studies suggest their interaction with the aromatase enzyme, a possible target in cancer therapy.
Industrial Applications
Beyond medicine, 1,2,4-triazole derivatives find use in industrial applications. These compounds contribute to the development of dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Antiviral and Antimicrobial Properties
The 1,2,4-triazole scaffold has been explored for antiviral and antimicrobial activities. While the compound’s specific derivatives were not mentioned, related structures have shown efficacy against influenza A, herpes simplex virus type 1 (HSV-1), and mycobacterium tuberculosis . Further investigations could reveal its potential in combating viral and bacterial infections.
Nucleoside Analogs
Notably, ribavirin—an antiviral nucleoside analogue—contains a 1,2,4-triazole moiety. Exploring new nucleosides based on this scaffold remains a topical research task . Investigating the compound’s nucleoside analog potential could yield valuable insights.
Other Biological Activities
Researchers have also studied 1,2,4-triazole derivatives for their antifungal, antiviral, and anticancer properties. These compounds have shown activity against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and various cancer cell lines . Additionally, they serve as agonists and antagonists for specific receptors, highlighting their versatility.
Pharmacokinetics and Toxicological Properties
The 1,2,4-triazole scaffold’s ability to form hydrogen bonds with different targets contributes to improved pharmacokinetics and toxicological properties . Researchers continue to explore its potential in drug development.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N10O/c29-17(25-4-6-26(7-5-25)18-20-2-1-3-21-18)14-9-27(10-14)15-8-16(23-12-22-15)28-13-19-11-24-28/h1-3,8,11-14H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIISALBZJYWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

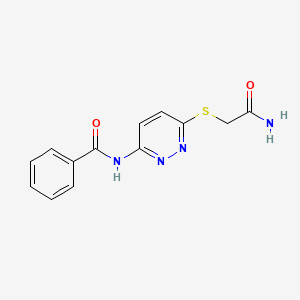

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)
![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)
![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

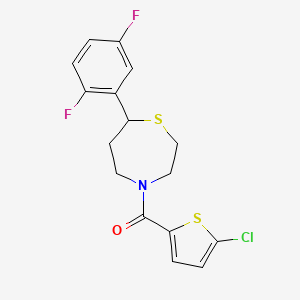
![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)
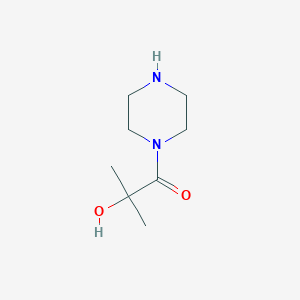

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
